Regiochemical Differentiation: C6-Carboxylate vs. C3-Carboxylate Position Determines Synthetic Utility and Pharmacophoric Geometry
The target compound positions its carboxylate ester at C6 of the pyridine ring, directly adjacent to the ring junction (C6). In contrast, the commercially prevalent comparator Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2241015-31-4) places the ester at C3 of the pyrazole ring . This positional isomerism results in a molecular formula difference (C₁₁H₁₂N₂O₃, MW 220.22 vs. C₁₀H₁₀N₂O₃, MW 206.20) and a fundamentally different vector of substitution relative to the fused ring system. In pyrazolo[1,5-a]pyridine kinase inhibitor SAR campaigns, the C6 position has been identified as a critical solvent-exposed vector tolerant of ester and amide modifications for tuning solubility and pharmacokinetics, whereas the C3 position frequently engages in key hinge-binding interactions with the kinase ATP pocket [1]. Procurement of the C6-substituted isomer is therefore essential for medicinal chemistry programs exploring C6-directed vector elaboration, and substitution with the C3-isomer would misdirect SAR interpretation.
| Evidence Dimension | Regiochemistry of carboxylate ester substitution on the pyrazolo[1,5-a]pyridine core |
|---|---|
| Target Compound Data | Ethyl ester at C6 of pyridine ring; molecular formula C₁₁H₁₂N₂O₃; molecular weight 220.22 g/mol |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2241015-31-4): ethyl ester at C3 of pyrazole ring; molecular formula C₁₀H₁₀N₂O₃; molecular weight 206.20 g/mol |
| Quantified Difference | ΔMW = 14.02 g/mol; positional shift from pyridine C6 to pyrazole C3 alters substitution vector by approximately 4.5–5.5 Å in extended conformations (class-level inference based on pyrazolo[1,5-a]pyridine crystal structures [1]) |
| Conditions | Structural comparison based on CAS registry data (Chemscene, Bidepharm), SAR framework from Kendall et al. (2012) pyrazolo[1,5-a]pyridine PI3K inhibitor study [1] |
Why This Matters
Procurement of the correct regioisomer is necessary to ensure that SAR exploration or library enumeration proceeds along the intended vector; C3-substituted analogs cannot serve as positional surrogates for C6-substituted scaffolds.
- [1] Kendall, J.D., O'Connor, P.D., Marshall, A.J., et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2012, 20(1), 69–85. DOI: 10.1016/j.bmc.2011.11.029 View Source
